molecular formula C12H19NO4 B11867065 Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11867065
M. Wt: 241.28 g/mol
InChI Key: RNINRNQYJHRJJT-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C12H19NO4. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the family of tropane alkaloids. These alkaloids are known for their wide array of biological activities and have been the subject of extensive research .

Chemical Reactions Analysis

Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, particularly in relation to its role as a tropane alkaloid derivative. In industry, it is used in the development of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it is likely to interact with neurotransmitter systems in the brain, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as N-Boc-nortropinone, nortropinone hydrochloride, and tropinone. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific tert-butyl and hydroxy functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-8(14)6-9(13)10(15)5-7/h7,9-10,15H,4-6H2,1-3H3

InChI Key

RNINRNQYJHRJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CC(=O)C2)O

Origin of Product

United States

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